molecular formula C15H17N3O3S B10874618 N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B10874618
M. Wt: 319.4 g/mol
InChI Key: VEJQESZHVVDKRH-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group, a methoxy-substituted dihydropyrimidinone ring, and a propanamide moiety, making it a molecule of interest for its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation: The sulfanyl group is introduced by reacting the methoxy-substituted dihydropyrimidinone with a thiol compound under basic conditions.

    Benzylation: The benzyl group is attached via a nucleophilic substitution reaction, typically using benzyl chloride in the presence of a base.

    Propanamide Formation: The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor modulation. This makes it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, relevant to various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and benzyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-benzyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide can influence its chemical reactivity and biological activity, potentially offering advantages in terms of stability, solubility, and binding interactions compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-benzyl-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C15H17N3O3S/c1-10(14(20)16-9-11-6-4-3-5-7-11)22-15-17-12(19)8-13(18-15)21-2/h3-8,10H,9H2,1-2H3,(H,16,20)(H,17,18,19)

InChI Key

VEJQESZHVVDKRH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)SC2=NC(=CC(=O)N2)OC

Origin of Product

United States

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